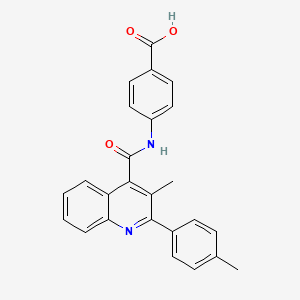

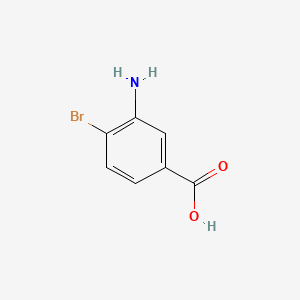

![molecular formula C9H5ClF6O2S B1274926 [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 400770-85-6](/img/structure/B1274926.png)

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

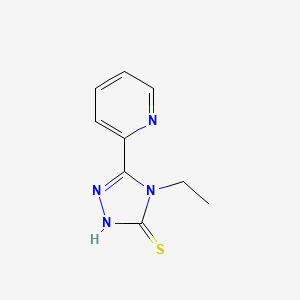

“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H5ClF6O2S . It has a molecular weight of 326.64 g/mol . The compound is also known by several synonyms, including MFCD01862555 and (3,5-BIS(TRIFLUOROMETHYL)PHENYL)METHANESULFONYL CHLORIDE .

Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 . The Canonical SMILES is C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl .

Physical And Chemical Properties Analysis

“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” has a molecular weight of 326.64 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has a topological polar surface area of 42.5 Ų , suggesting its polarity. It has a rotatable bond count of 2 .

科学的研究の応用

1. Catalyst Development in Organic Chemistry

- Application : The [3,5-bis(trifluoromethyl)phenyl] motif is used in the development of catalysts, specifically in (thio)urea-based catalysts. These catalysts are used to activate substrates and stabilize partially developing negative charges in transition states .

- Method : The catalysts are used in organic transformations. The exact method of application would depend on the specific transformation being carried out .

- Results : The use of these catalysts has increased rapidly over the last decade, and they are now used extensively in promoting organic transformations .

2. Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

- Application : The compound (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is produced using a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .

- Method : The production process involves the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .

- Results : The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment was 73.7% for the same amount of biocatalyst and maltose co-substrate .

3. Synthesis of Methylene-arylbutenones

- Application : The compound 3,5-Bis(trifluoromethyl)phenylboronic acid, which contains the [3,5-bis(trifluoromethyl)phenyl] motif, is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The synthesis of methylene-arylbutenones is an important process in organic chemistry .

4. Synthesis of 4-aminoquinoline Analogs

- Application : 3,5-Bis(trifluoromethyl)phenylboronic acid is used in the synthesis of 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The synthesis of 4-aminoquinoline analogs is an important process in medicinal chemistry .

5. Chemical Derivatization of Amino-Functionalized Model Surfaces

- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The chemical derivatization of amino-functionalized model surfaces is an important process in surface chemistry .

6. Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The preparation of arylaminothiocarbonylpyridinium zwitterionic salts is an important process in organic chemistry .

特性

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFBEQKESGDJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395675 |

Source

|

| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

CAS RN |

400770-85-6 |

Source

|

| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

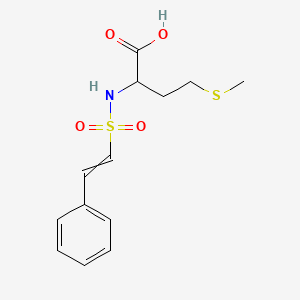

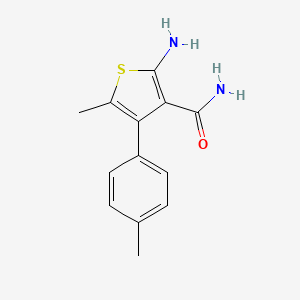

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

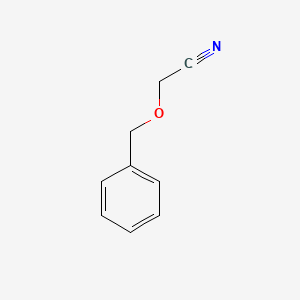

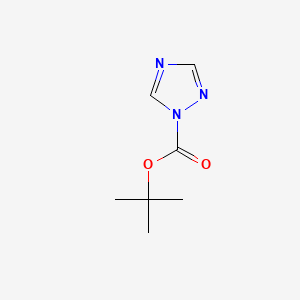

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

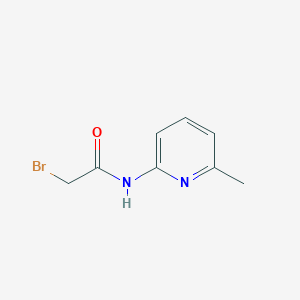

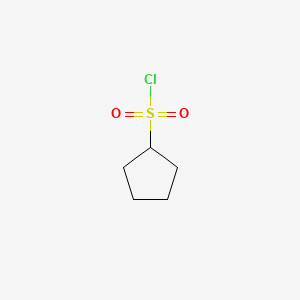

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)